4-Methoxyphenyl chloroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl) 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUOZZTNYZVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035712 | |
| Record name | 4-Methoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36560-13-1 | |
| Record name | 4-Methoxyphenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
4-Methoxyphenyl (B3050149) chloroacetate (B1199739) is a solid at room temperature. sigmaaldrich.com It has a molecular weight of 200.62 g/mol and the chemical formula C9H9ClO3. sigmaaldrich.comchemeo.com
Table 1: Physical and Chemical Properties of 4-Methoxyphenyl Chloroacetate
| Property | Value |
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 200.62 g/mol |
| Physical Form | Solid |
| Melting Point | 49-50 °C |
| InChI Key | CWZUOZZTNYZVSQ-UHFFFAOYSA-N |
Data sourced from multiple references. sigmaaldrich.comchemeo.comrsc.org
Synthesis and Purification
The primary method for synthesizing 4-Methoxyphenyl (B3050149) chloroacetate (B1199739) is through the esterification of 4-methoxyphenol (B1676288) with chloroacetyl chloride. A typical procedure involves reacting 4-methoxyphenol with chloroacetyl chloride in a suitable solvent. One reported synthesis achieved an 81% yield of the product as a yellow solid. rsc.org Another common method involves the reaction of 4-methoxyaniline. chemicalbook.com
Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to obtain the compound in high purity, often exceeding 98%. sigmaaldrich.com
Spectroscopic Analysis
The structure of 4-Methoxyphenyl (B3050149) chloroacetate (B1199739) is confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: Spectroscopic Data for 4-Methoxyphenyl Chloroacetate
| Spectroscopy Type | Key Data Points |
| ¹H NMR (400 MHz) | Signals corresponding to the methoxy (B1213986) group protons, aromatic protons, and the methylene (B1212753) protons of the chloroacetyl group. rsc.org |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-Cl bond. |
Computational and Theoretical Insights into 4 Methoxyphenyl Chloroacetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These methods are broadly categorized into Density Functional Theory, ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. nih.govresearchgate.net For 4-methoxyphenyl (B3050149) chloroacetate (B1199739), DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can elucidate its electronic properties. researchgate.netresearchgate.net
Such studies would involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Key structural parameters like bond lengths, bond angles, and dihedral angles are determined. DFT also allows for the calculation of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map helps identify electrophilic sites (regions of positive potential, prone to nucleophilic attack) and nucleophilic sites (regions of negative potential, prone to electrophilic attack). In 4-methoxyphenyl chloroacetate, the carbonyl carbon and the carbon bonded to the chlorine atom are expected to be highly electrophilic.
Ab initio (from first principles) and semi-empirical methods are other classes of quantum calculations used to determine molecular properties. uni-mainz.de
Ab initio methods , such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), solve the Schrödinger equation without using empirical parameters derived from experimental data. researchgate.net These methods are highly accurate but computationally very demanding, generally limiting their application to smaller molecules. researchgate.net For this compound, ab initio calculations could provide very precise predictions of its geometry, vibrational frequencies (for interpreting IR and Raman spectra), and electronic energies. researchgate.net
Semi-empirical methods (like AM1, PM3, or PM7) simplify the calculations by incorporating parameters derived from experimental data. scienceopen.com This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. While less accurate, they are useful for initial conformational searches and for predicting properties like heats of formation and molecular geometries for large sets of molecules. scienceopen.com For a molecule of this size, semi-empirical methods could be used for a preliminary exploration of its conformational landscape before applying more rigorous methods like DFT for refinement.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and flexibility of a molecule in various environments, such as in a solvent or within a biological system like a membrane. mdpi.comnih.gov
For this compound, MD simulations can reveal the accessible conformations by exploring the potential energy surface. The molecule possesses several rotatable bonds, including those in the ester linkage and the methoxy (B1213986) group, leading to conformational flexibility. An MD simulation would track the torsional angles of these bonds over time, revealing the most populated (lowest energy) conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape might change upon interacting with other molecules or its environment. For instance, studies on similar chloroacetate esters have used MD to investigate properties in bulk solutions. acs.org Such simulations can also be used to calculate thermodynamic properties and understand how the molecule interacts with solvent molecules. mdpi.comacs.org
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.orgnumberanalytics.com
The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are critical reactivity descriptors. physchemres.org A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
Computational methods like DFT are routinely used to calculate these orbital energies. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is likely centered on the electrophilic chloroacetyl moiety. The energy gap provides insight into the molecule's stability and electronic transition properties. rsc.org While specific calculated values for this compound are not available in the cited literature, related compounds have been studied extensively.
Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Aromatic Compounds (Calculated via DFT) Note: This table provides example data for analogous compounds to illustrate the typical range of values. The exact values for this compound would require a specific calculation.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |
|---|---|---|---|---|
| Diethyl α-hydroxy 4-methoxyphenyl phosphonate | -6.45 | -0.56 | 5.89 | Illustrative of a 4-methoxyphenyl derivative researchgate.net |
| (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide | -6.04 | -1.99 | 4.05 | Illustrative of a complex aromatic system researchgate.net |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | -5.78 | -2.88 | 2.90 | Illustrative of a related ester rsc.org |
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and understanding selectivity. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed.
For this compound, two primary reaction sites for nucleophilic substitution exist:
The carbonyl carbon of the ester group: This can lead to hydrolysis or transesterification.
The α-carbon bearing the chlorine atom: This is a classic site for SN2 reactions.
Quantum chemical calculations can determine the activation barriers for nucleophilic attack at both sites. For example, by modeling the reaction with a nucleophile (e.g., a hydroxide (B78521) ion), the transition state structures for both pathways can be located and their energies calculated. The pathway with the lower activation energy will be the kinetically favored one. mdpi.com Such studies can predict whether a given nucleophile will preferentially attack the carbonyl carbon or displace the chloride ion, providing valuable insights for synthetic planning. researchgate.net
Spectroscopic Property Predictions via Computational Methods
A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational studies focused on predicting the spectroscopic properties of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for forecasting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima, dedicated research on this particular compound appears to be unavailable in published materials. arabjchem.orgnih.govacs.orgsapub.orgacs.orgnamdu.uz
Computational studies are frequently employed to complement experimental findings, offering deeper insights into molecular structure and electronic properties. acs.org For instance, the theoretical calculation of spectroscopic data for related compounds, such as substituted phenyl acetamides and other esters, has been shown to provide excellent correlation with experimental spectra. arabjchem.orgacs.org These studies typically involve geometry optimization of the molecule using a specific level of theory (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)), followed by calculations to predict the desired spectroscopic parameters. arabjchem.orgacs.org
However, searches for such analyses specifically applied to this compound have not yielded any detailed research findings or data tables. Literature that mentions this compound primarily describes its use as an intermediate in the synthesis of more complex molecules, without detailing its own computationally predicted spectroscopic characteristics.
Consequently, without available research data, it is not possible to provide detailed, scientifically accurate tables and findings for the predicted ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound based on computational methods. Further research and dedicated computational analysis would be required to generate these insights.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphenyl Chloroacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and establish the connectivity between different parts of a molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of 4-Methoxyphenyl (B3050149) chloroacetate (B1199739) is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the methylene (B1212753) protons of the chloroacetate moiety.
While specific experimental data for 4-Methoxyphenyl chloroacetate is not widely published, data from the closely related analog, 4-methoxyphenyl acetate (B1210297), can be used for comparison. rsc.org In 4-methoxyphenyl acetate, the aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ester group are slightly downfield from those ortho to the methoxy group. The methoxy group protons appear as a sharp singlet, and the acetyl methyl protons also appear as a singlet.
For this compound, the key difference would be the replacement of the acetyl methyl group with a chloromethyl group (-CH₂Cl). The protons of this methylene group would be expected to appear as a singlet significantly downfield due to the strong electron-withdrawing effect of the adjacent chlorine atom and the ester oxygen. pdx.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic (Ha) | ~7.0-7.2 | Doublet |
| Aromatic (Hb) | ~6.8-7.0 | Doublet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
Note: Predicted values are based on data from 4-methoxyphenyl acetate and known substituent effects.
Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of this compound, signals are expected for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methylene carbon.
Drawing again from the analog 4-methoxyphenyl acetate, the carbonyl carbon of the ester appears significantly downfield (~170 ppm). rsc.org The aromatic carbons show distinct signals, with the carbon attached to the ester oxygen appearing further downfield than the others. The methoxy carbon typically resonates around 55 ppm. rsc.org
For this compound, the carbon of the chloromethyl group (-CH₂Cl) would be expected in the range of 40-50 ppm. The carbonyl carbon might experience a slight shift compared to the non-chlorinated analog due to the electronic influence of the chlorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| Carbonyl (C=O) | ~168-170 |
| Aromatic (C-OAr) | ~158-160 |
| Aromatic (C-H) | ~114-123 |
| Aromatic (C-ipso) | ~144-146 |
| Methoxy (-OCH₃) | ~55 |
Note: Predicted values are based on data from 4-methoxyphenyl acetate and known substituent effects.
For complex molecules or to confirm structural assignments, two-dimensional (2D) NMR techniques are employed. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their ortho relationship. No other correlations would be expected, as the methoxy and methylene protons are isolated singlets. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu An HSQC spectrum would show a cross-peak connecting the aromatic proton signals to their respective aromatic carbon signals, the methoxy proton signal to the methoxy carbon signal, and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for connecting different parts of the molecule. For instance, the methylene protons (-CH₂Cl) would show a correlation to the carbonyl carbon (a two-bond coupling). The aromatic protons ortho to the ester group would show a correlation to the carbonyl carbon (a three-bond coupling), confirming the connection of the chloroacetate group to the phenyl ring via the ester linkage. The methoxy protons would show a correlation to the aromatic carbon they are attached to (a three-bond coupling). youtube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nist.gov
The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group. This peak typically appears in the range of 1750-1770 cm⁻¹, with the presence of the alpha-chlorine atom often shifting it to a higher frequency compared to a standard alkyl acetate. Other key absorptions would include C-O stretching vibrations for the ester and the ether linkages, aromatic C=C stretching, and a C-Cl stretching vibration. Data from ethyl 4-methoxyphenylacetate (B8689602) shows a strong ester C=O peak around 1760 cm⁻¹. nist.gov
Raman spectroscopy provides complementary information. While the polar C=O group gives a strong IR signal, symmetric vibrations often produce strong Raman signals. Therefore, the symmetric stretching vibrations of the benzene ring are expected to be prominent in the Raman spectrum. The C-Cl stretch may also be visible. researchgate.net The Raman spectrum of methyl chloroacetate shows a C-Cl stretch around 700-750 cm⁻¹. chemicalbook.com
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR/Raman | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methoxy) | IR/Raman | 2850-2960 | Medium |
| Ester C=O Stretch | IR | 1750-1770 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1450-1600 | Medium-Strong |
| Ester C-O Stretch | IR | 1100-1250 | Strong |
| Ether C-O Stretch | IR | 1020-1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk
For this compound (C₉H₉ClO₃), the calculated molecular weight is approximately 200.62 g/mol . Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic molecular ion cluster. There will be a peak for the molecular ion (M⁺) containing ³⁵Cl and another peak at M+2 for the ion containing ³⁷Cl, with the M+2 peak having about one-third the intensity of the M⁺ peak. libretexts.org
The fragmentation of the molecular ion is expected to occur at the labile ester bond. Common fragmentation pathways would include:
Acylium ion formation : Cleavage of the ArO-C(O) bond to form the 4-methoxyphenoxy radical and a chloroacetyl cation ([ClCH₂CO]⁺).
Phenoxy cation formation : Cleavage of the ester bond to form the 4-methoxyphenoxide anion and a subsequent formation of the 4-methoxyphenyl cation ([CH₃OC₆H₄]⁺) or related fragments.
Loss of neutral molecules : The molecular ion could lose small, stable neutral molecules like CO or CH₂O.
Analysis of similar compounds like ethyl 4-methoxyphenylacetate shows a prominent peak corresponding to the methoxyphenyl fragment. nist.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Notes |
|---|---|---|
| 200/202 | [C₉H₉ClO₃]⁺ | Molecular ion (M⁺) cluster, ratio ~3:1 |
| 123 | [C₇H₇O]⁺ | Fragment from cleavage of the ester C-O bond (4-methoxybenzyl cation) |
| 108 | [C₆H₄O₂]⁺ | Loss of CH₃ from the methoxy group and subsequent rearrangement |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal of the compound were grown, this technique would provide definitive proof of its structure in the solid state. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal information about the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. In this compound, the primary chromophore is the 4-methoxyphenyl group, which dictates its UV-Vis spectral features.
The electronic spectrum of this compound is dominated by transitions associated with the benzene ring and is significantly influenced by the methoxy (-OCH₃) substituent. The chloroacetate group, while not a strong chromophore itself, can have a minor electronic influence. The principal electronic transitions observed are π → π* (pi to pi star) and n → π* (n to pi star) transitions.
The π → π* transitions are characteristic of aromatic systems and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In substituted benzenes like the 4-methoxyphenyl moiety, two main π → π* absorption bands are typically observed. The first is a high-energy, high-intensity band often referred to as the E-band (ethylenic), and the second is a lower-energy, lower-intensity band known as the B-band (benzenoid). The methoxy group, being an auxochrome, donates electron density to the benzene ring through resonance, which tends to shift these absorption bands to longer wavelengths (a bathochromic or red shift) and can increase their intensity (a hyperchromic effect).
The n → π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the oxygen atoms of the ester group) to an antibonding π* orbital of the carbonyl group. These transitions typically occur at longer wavelengths than the most intense π → π* transitions. The polarity of the solvent can significantly affect the position of these absorption bands. In polar solvents, n → π* transitions often undergo a hypsochromic (or blue) shift to shorter wavelengths, while π → π* transitions may experience a bathochromic shift.
Detailed research on compounds structurally similar to this compound, such as other p-substituted anisole (B1667542) derivatives and phenyl esters, provides a basis for understanding its UV-Vis absorption characteristics. For instance, anisole itself typically exhibits a primary absorption band around 220 nm and a secondary, less intense band around 270-280 nm. The presence of the chloroacetate ester group is expected to have a modest effect on the main π → π* transitions of the 4-methoxyphenyl ring system.
Below is a table summarizing the expected UV-Vis absorption data for this compound based on the analysis of its chromophoric components and data from analogous compounds.
Table 1: Representative UV-Vis Absorption Data for this compound
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Hexane | ~225 | ~8,000 - 10,000 | π → π* (E-band) |
| Hexane | ~278 | ~1,500 - 2,500 | π → π* (B-band) |
| Ethanol | ~228 | ~8,500 - 10,500 | π → π* (E-band) |
| Ethanol | ~280 | ~1,800 - 2,800 | π → π* (B-band) |
| Ethanol | ~310 (Shoulder) | < 100 | n → π* |
Note: The data in this table are illustrative and based on typical values for structurally similar compounds. Specific experimental values for this compound may vary.
Future Directions and Emerging Research Avenues for 4 Methoxyphenyl Chloroacetate
Development of Novel Catalytic Systems for Reactions Involving 4-Methoxyphenyl (B3050149) Chloroacetate (B1199739)
The reactivity of 4-Methoxyphenyl chloroacetate, characterized by its chloro- leaving group and activated phenyl ring, makes it an ideal candidate for reactions employing next-generation catalytic systems. Research is anticipated to move beyond traditional methods towards more sustainable and efficient catalysts.
Heterogeneous Catalysis: The development of novel heterogeneous palladium catalysts, such as those supported on materials like SBA-15 silica or titanium dioxide, presents a significant opportunity. vu.ltresearchgate.netmdpi.com These catalysts are designed for cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions, which are highly relevant for functionalizing the chloro- position of this compound. vu.ltrsc.org The key advantages of these systems include their application in environmentally benign media like water and their ease of recovery and reuse, which aligns with the principles of green chemistry. vu.ltresearchgate.net
Organocatalysis: Metal-free C-H activation reactions mediated by organocatalysts are a burgeoning field. beilstein-journals.org Future work could explore the direct functionalization of the methoxy-activated aromatic ring of this compound. This approach avoids the need for pre-functionalized substrates and eliminates the risk of metal contamination in the final products, which is particularly crucial in pharmaceutical synthesis. beilstein-journals.org The combination of different organocatalytic species could lead to synergistic effects, enabling novel transformations. mdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions. While direct biocatalytic applications on this compound are not yet widely reported, related research shows significant promise. For instance, the asymmetric reduction of the similar compound ethyl 4-chloroacetoacetate has been successfully achieved using Saccharomyces cerevisiae, demonstrating the potential for biocatalysts to create chiral centers with high optical purity. researchgate.net Future research could focus on identifying or engineering enzymes like lipases, esterases, or reductases for the selective transformation of this compound, providing access to valuable chiral building blocks. dntb.gov.uaunlp.edu.ar
A comparison of potential catalytic approaches is outlined in the table below.
| Catalytic System | Potential Reaction Type | Key Advantages | Representative Catalyst Examples |
| Heterogeneous Catalysis | Suzuki-Miyaura, Heck, Sonogashira Cross-Coupling | Reusability, low metal leaching, use in green solvents. vu.ltresearchgate.net | Pd supported on SBA-15, Pd/TiO2, Fe3O4@Pd nanoparticles. researchgate.netmdpi.com |
| Organocatalysis | C-H Functionalization, Asymmetric Synthesis | Metal-free, cost-effective, lower toxicity, environmentally benign. beilstein-journals.org | Cinchona alkaloids, Proline derivatives, Diphenylphenanthroline. beilstein-journals.orgmdpi.com |
| Biocatalysis | Asymmetric Reduction, Hydrolysis | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netdntb.gov.ua | Saccharomyces cerevisiae, Lipases (e.g., from Candida rugosa), Esterases. researchgate.netencyclopedia.pub |
Exploration of Advanced Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov While this compound is not a classic component in well-known MCRs like the Ugi or Passerini reactions, its structure presents unique opportunities for integration into novel MCRs and cascade sequences. mdpi.comnih.govorganic-chemistry.org
Future research could devise strategies where this compound acts as a key building block for generating heterocyclic scaffolds. researchgate.net For example, it could be used in a post-MCR modification step. An initial MCR could assemble a core structure, which is then alkylated by this compound, followed by an intramolecular cyclization to yield complex heterocyclic systems. Another avenue involves designing cascade reactions where the cleavage of the chloroacetate group initiates a subsequent bond-forming event. The integration of biocatalysis with MCRs could further enhance the complexity and stereoselectivity of the products. encyclopedia.pubmdpi.com
Potential roles for this compound in these advanced reactions include:
Post-MCR Cyclization: Serving as an electrophilic component that reacts with a nucleophilic site on an MCR product, enabling a subsequent intramolecular cyclization.
Initiator for Cascade Reactions: The reactive C-Cl bond could be the starting point for a cascade sequence, such as a radical or ionic chain reaction.
Component in Non-classical MCRs: Development of new MCRs where a chloroacetate derivative is one of the key starting materials, potentially leading to novel molecular scaffolds.
Integration into Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. nih.gov The structure of this compound, containing an aromatic ring, an ester group, and a polar C-Cl bond, provides multiple points for engaging in such interactions, making it a candidate for designing self-assembling systems.
Application in Machine Learning and AI-Driven Synthetic Route Design
Retrosynthetic Analysis: AI platforms can analyze the structure of this compound and propose novel and efficient synthetic routes from readily available starting materials. mdpi.comchemrxiv.org This can uncover pathways that are more cost-effective or sustainable than currently known methods.
Reaction Optimization: For any given reaction involving this compound, ML algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. beilstein-journals.org By training on large reaction databases, these models can identify subtle parameter interactions that a human chemist might overlook. mpdata.fr
Impurity Prediction: AI tools can also predict potential side reactions and impurities that might form during the synthesis or subsequent reactions of this compound. mit.edu This foresight allows for the proactive design of purification strategies and reaction conditions that suppress impurity formation.
Q & A
Q. What are the established synthetic routes for 4-Methoxyphenyl chloroacetate, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via chloracetylation of methoxyphenols using chloroacetic acid derivatives. Key parameters include reaction temperature (typically 40–60°C), catalyst selection (e.g., dimethylformamide for nucleophilic substitution), and stoichiometric ratios. For example, adding chloroacetic acid during Blanc chloromethylation reduces reaction time and improves yields to >70% by enhancing electrophilic reactivity . Purification via silica gel column chromatography (using n-hexane:ethyl acetate eluents) and characterization by FTIR (e.g., C=O stretch at 1656 cm⁻¹) are standard .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, aromatic C=C at ~1589 cm⁻¹) .
- Melting Point Analysis : Confirms purity (e.g., 99–101°C for intermediates) .
- Chromatography : TLC (Rf values) and HPLC (C18 columns with acetonitrile/water/chloroacetic acid mobile phases) for purity assessment .
Advanced Research Questions
Q. How do hydrolytic dehalogenases interact with this compound, and what are the kinetic implications for biodegradation studies?
Enzymes like Rsc1362 and PA0810 exhibit distinct substrate specificities. Rsc1362 shows high efficiency with chloroacetate (kcat = 504 min⁻¹, KM = 0.06 mM), while PA0810 is less active (kcat = 2.6 min⁻¹, KM = 0.44 mM). Structural dynamics (e.g., Tyr47 residue mobility in PA0810) influence catalytic efficiency. These findings suggest this compound may undergo enzymatic degradation, but kinetics depend on substituent size and enzyme-substrate binding .
| Enzyme | kcat (min⁻¹) | KM (mM) | Catalytic Efficiency (kcat/KM) |
|---|---|---|---|
| Rsc1362 | 504 ± 66 | 0.06 | 8,400 |
| PA0810 | 2.6 ± 0.6 | 0.44 | 5.9 |
Q. What role does this compound play in synthesizing stimuli-responsive materials, and how are reaction mechanisms tailored for specificity?
The compound serves as a precursor for temperature-sensitive surfactants. For instance, sodium chloroacetate derivatives react with polyoxyethylene alkyl ethers and diethanolamine to form quaternary ammonium surfactants. Key steps include quaternization at 25–40°C and pH 8–10, enabling reversible foaming behavior at specific temperatures. The chloroacetate group’s electrophilicity drives nucleophilic substitutions, ensuring controlled polymerization .
Q. How can contradictions in synthetic yields be resolved when scaling up this compound production?
Discrepancies often arise from solvent polarity, catalyst loading, or side reactions. For example, excess chloroacetic acid in Blanc chloromethylation suppresses byproducts (e.g., dimerization) but requires precise stoichiometry. Scalable protocols recommend:
Q. What mechanistic insights explain the reactivity of this compound in S-alkylation reactions?
The chloroacetate group acts as an alkylating agent in nucleophilic substitutions. For S-alkylated triazoles, reactions proceed in basic media (e.g., K2CO3/acetone), where the triazole thiolate attacks the chloroacetate’s α-carbon. Kinetic studies show higher yields with ethyl chloroacetate (>85%) compared to ethyl bromide due to enhanced leaving-group ability (Cl⁻ vs. Br⁻) .
Methodological Considerations
- Controlled Experiments : Always compare chloroacetate derivatives (e.g., ethyl vs. methyl esters) to assess electronic effects on reactivity .
- Safety Protocols : Use argon atmospheres for moisture-sensitive reactions and avoid prolonged exposure to chloroacetic acid derivatives (toxic via inhalation/ingestion) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
